1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride
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Overview
Description
1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its spirocyclic framework, which includes a diaza group and a sulfonyl chloride functional group.
Preparation Methods
The synthesis of 1,2-Diazaspiro[25]oct-1-ene-6-sulfonyl chloride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Chemical Reactions Analysis
1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The diaza group can participate in redox reactions under specific conditions.
Addition Reactions: The spirocyclic structure can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride can be compared with other spirocyclic compounds and sulfonyl chlorides. Similar compounds include:
1,2-Diazaspiro[2.5]octane: Lacks the sulfonyl chloride group but shares the spirocyclic core.
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride, which have simpler structures but similar reactivity.
The uniqueness of this compound lies in its combination of the spirocyclic framework and the sulfonyl chloride group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c7-12(10,11)5-1-3-6(4-2-5)8-9-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMNCSJQPGMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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